molecular formula C15H15NO2 B2536760 N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide CAS No. 28586-49-4

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide

Cat. No.: B2536760
CAS No.: 28586-49-4
M. Wt: 241.29
InChI Key: HZEGZGIYWZMCQN-UHFFFAOYSA-N
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Description

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of acetamide and features a hydroxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge

Scientific Research Applications

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide has several scientific research applications:

Future Directions

The future directions for “N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide” could involve further studies on its potential therapeutic applications, given the promising results observed with related compounds . Additionally, chemists may design new derivatives of phenoxy acetamide and its derivatives that could enhance safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide typically involves the reaction of 2-amino-3-benzoylbenzeneacetamide with suitable reagents. One common method includes the use of Raney nickel as a catalyst for desulfurization . The reaction conditions often involve solvents like tetrahydrofuran (THF) and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization and the use of high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce simpler aromatic compounds.

Mechanism of Action

The mechanism of action of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application, such as its role in inhibiting inflammatory responses or acting as an analgesic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxy and methylene bridge functionalities contribute to its versatility in various reactions and applications.

Properties

IUPAC Name

N-[2-[hydroxy(phenyl)methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10,15,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEGZGIYWZMCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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